6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde
Overview
Description
“6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde” is a chemical compound with the molecular formula C13H8F3NO2 . It belongs to the class of organic compounds known as trifluoromethylbenzenes .
Molecular Structure Analysis
The molecular weight of “6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde” is approximately 267.203 Da . For more detailed structural information, you may refer to resources that provide 2D or 3D molecular structures .Scientific Research Applications
Bond Dissociation and Proton Affinity Studies
Research into the O-H bond dissociation energies and proton affinities of substituted phenols, including compounds related to 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde, provides fundamental insights into their chemical reactivity and stability. For example, Chandra and Uchimaru (2002) used density functional theory (DFT) to calculate the bond dissociation enthalpies and proton affinities for a series of substituted phenols, aiding in the understanding of their roles as synthetic organic materials and antioxidants (Chandra & Uchimaru, 2002).
Synthetic Organic Chemistry
The chemistry of phenols and their derivatives, including trifluoromethoxyphenoxy compounds, is central to various synthetic strategies. For instance, the selective C–H bond fluorination of phenols using a removable directing group demonstrates the potential for late-stage functionalization of bioactive compounds, offering a pathway to modify the chemical properties of pharmaceuticals and agrochemicals for enhanced efficacy (Lou et al., 2015).
Development of Novel Fluorescence Probes
Compounds derived from 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde have been explored for their potential as novel fluorescence probes. Setsukinai et al. (2003) synthesized and evaluated compounds for selectively detecting highly reactive oxygen species, showcasing their application in biological and chemical research for studying oxidative stress and signaling (Setsukinai et al., 2003).
Materials Science and Optical Properties
In materials science, the introduction of trifluoromethoxy and phenoxy groups into polymers and other materials significantly impacts their physical properties. Farajzadeh et al. (2020) investigated the nonlinear optical properties of zinc phthalocyanines substituted with trifluoromethoxyphenoxy groups, illustrating the effect of these substitutions on the optical limiting and third-order nonlinear properties of the materials (Farajzadeh et al., 2020).
Antioxidant and Reactive Species Detection
The study of the antioxidant activity and reactive species detection capabilities of phenolic compounds, including those related to 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde, is crucial for developing new therapeutic agents and chemical sensors. Bentes et al. (2011) utilized quantum mechanical calculations to evaluate the scavenging activity of dihydrochalcones and related compounds against oxygen and nitrogen radical species, contributing to the identification of pharmacophore groups for antioxidant activity (Bentes et al., 2011).
properties
IUPAC Name |
6-[4-(trifluoromethoxy)phenoxy]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-10(3-5-11)19-12-6-1-9(8-18)7-17-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTTXVGDXUKPPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C=O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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